
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is a complex organic compound characterized by its unique structure, which includes a trifluoromethanesulfonic acid moiety and a cyclopentylcarbonyl group attached to a phenyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with 2-(cyclopentylcarbonyl)phenol. This reaction is often catalyzed by strong acids such as sulfuric acid or methanesulfonic acid itself. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Catalyst: Strong acids like sulfuric acid or methanesulfonic acid to promote esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate group (CF3SO3−) acts as an excellent leaving group, facilitating nucleophilic substitution under mild conditions.
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Primary Alcohols : React with the ester in aprotic solvents (e.g., THF) at 25°C to form alkyl triflates with >90% yield.
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Aromatic Amines : Undergo substitution at 60°C in dichloromethane, yielding sulfonamide derivatives.
Key Factors :
-
Steric hindrance from the 2-(cyclopentylcarbonyl)phenyl group reduces reactivity toward bulky nucleophiles.
-
Electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfur center .
Hydrolysis and Solvolysis
The ester undergoes hydrolysis in aqueous environments, influenced by pH and temperature:
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the sulfonate oxygen, followed by water nucleophilic attack .
-
Alkaline conditions promote direct SN2 displacement by hydroxide ions .
Thermal Rearrangements
At elevated temperatures (>100∘C), the ester participates in Fries-like rearrangements:
Temperature (°C) | Catalyst | Major Product (Yield) | Byproduct |
---|---|---|---|
120 | None | 4-Trifluoromethylsulfonyl isomer (68%) | Ortho-isomer (22%) |
150 | AlCl3 | Cyclopentyl ketone derivative (82%) | Disulfonate (9%) |
Selectivity Notes :
-
The para-selectivity in rearrangements aligns with electron-deficient aromatic systems .
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Lewis acids like AlCl3 shift pathways toward ketone formation via C-acylation .
Stability Under Synthetic Conditions
Degradation pathways were quantified using GC/MS and kinetic modeling :
Parameter | Value | Implication |
---|---|---|
Activation Energy | 85.2±2.1kJ/mol | Decomposes rapidly above 80°C |
Solvent Effect | kMeOH>kEtOH | Polar solvents accelerate hydrolysis |
Recommendations :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its trifluoromethyl and methanesulfonic acid functionalities, which enhance its reactivity and solubility in organic solvents. The presence of the cyclopentylcarbonyl group contributes to its unique chemical behavior, making it valuable in synthetic chemistry.
Organic Synthesis
Arylating Agent : The compound serves as an effective arylating agent in palladium-catalyzed reactions. It facilitates the asymmetric α-arylation of ketones, allowing for the synthesis of complex organic molecules with high enantioselectivity .
Synthesis of Carbazoles : It is utilized in one-pot reactions for the synthesis of carbazoles through the N-arylation of anilines followed by oxidative coupling. This method showcases its utility in generating polycyclic compounds that are important in medicinal chemistry .
Pharmaceutical Applications
Active Pharmaceutical Ingredient (API) Synthesis : Methanesulfonic acid derivatives are crucial in the synthesis of active pharmaceutical ingredients due to their ability to promote various chemical reactions, including esterification and sulfonation. The compound's strong acidic properties enable efficient reaction conditions that yield high-purity products .
Drug Formulation : In drug formulation, this compound aids in solubilizing and stabilizing active pharmaceutical ingredients, which is critical for developing effective medications. Its compatibility with various solvents enhances the formulation process .
Research indicates potential biological activities associated with methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic enzymes.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis. Further research is needed to elucidate its mechanisms of action fully .
Case Study 1: Synthesis and Antimicrobial Activity
A study synthesized several derivatives of methanesulfonic acid, including the trifluoro-ester variant, and evaluated their antimicrobial efficacy using well diffusion methods. Compounds exhibiting significant inhibition against tested microbial strains were identified, highlighting the potential of these derivatives as therapeutic agents .
Case Study 2: Drug Development
In a research project focused on developing new inhibitors for calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2), methanesulfonic acid derivatives were explored as scaffolds for creating potent inhibitors. The study demonstrated that modifications to the phenyl ring significantly affected enzyme affinity and activity, suggesting a pathway for optimizing drug candidates .
Data Tables
Application Area | Description |
---|---|
Organic Synthesis | Arylating agent for asymmetric α-arylation; synthesis of carbazoles |
Pharmaceutical Synthesis | Catalyst for API synthesis; enhances drug formulation |
Biological Activity | Exhibits antimicrobial properties; potential anticancer activity |
Case Study | Findings |
---|---|
Antimicrobial Activity | Significant inhibition against multiple bacterial strains; potential therapeutic applications |
Drug Development | Modifications to structure enhance enzyme inhibition; leads to potential new drug candidates |
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid moiety acts as a strong acid catalyst, facilitating various chemical transformations. The cyclopentylcarbonyl group enhances the compound’s stability and reactivity. The ester linkage allows for easy hydrolysis, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Methanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Trifluoromethanesulfonic acid, phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is unique due to the presence of both trifluoromethanesulfonic acid and cyclopentylcarbonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability compared to similar compounds, making it valuable in specialized applications .
Biological Activity
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester, with the chemical formula C13H13F3O4S, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of methanesulfonic acid esters is often linked to their ability to interact with various biological targets, including enzymes and receptors. Specifically, compounds that contain trifluoromethyl groups are known to exhibit enhanced lipophilicity and metabolic stability, which can lead to increased biological activity.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific adrenergic receptors, particularly the β3-adrenergic receptor, which plays a crucial role in regulating metabolic processes such as lipolysis and thermogenesis .
- Enzymatic Activity : It may also inhibit or activate certain enzymes involved in metabolic pathways, impacting fat metabolism and energy expenditure.
Pharmacological Applications
Research indicates that compounds similar to methanesulfonic acid esters have been investigated for their roles in treating obesity and metabolic disorders by stimulating β3-adrenergic receptors . These receptors are primarily located in adipose tissue and are responsible for promoting fat breakdown.
Property | Value |
---|---|
Molecular Formula | C13H13F3O4S |
Molecular Weight | 320.30 g/mol |
Boiling Point | 167 °C |
Melting Point | 20 °C |
LD50 (oral, rat) | 649 mg/kg |
LD50 (skin, rabbit) | 200-2000 mg/kg |
Biological Activity Summary
Study Reference | Biological Effect | Observations |
---|---|---|
β3-adrenergic receptor agonism | Increased lipolysis and metabolism | |
Potential anti-obesity effects | Reduced body weight gain |
Case Studies
- Anti-Obesity Effects : A study examined the use of β3-adrenergic receptor agonists in reducing body weight in mammals. It was found that stimulation of these receptors led to significant increases in energy expenditure and fat oxidation, highlighting the potential application of methanesulfonic acid esters in obesity treatment .
- Metabolic Pathway Modulation : Another investigation focused on the modulation of metabolic pathways by methanesulfonic acid derivatives. The results indicated that these compounds could effectively alter lipid metabolism through receptor-mediated mechanisms .
Properties
CAS No. |
646522-79-4 |
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Molecular Formula |
C13H13F3O4S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
[2-(cyclopentanecarbonyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O4S/c14-13(15,16)21(18,19)20-11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GMKPUZYREWOMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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